Z-FA-FMK
Overview
Description
Z-FA-FMK: is a synthetic compound known for its role as an irreversible inhibitor of cysteine proteases, including cathepsins B, L, and S, cruzain, and papain . It is also known to inhibit effector caspases-2, -3, -6, and -7 without affecting initiator caspases-8 and -10 . This compound has significant applications in biochemical research, particularly in the study of protease activity and apoptosis.
Mechanism of Action
Target of Action
Z-FA-FMK primarily targets cysteine proteases , including cathepsins B, L, and S, cruzain, and papain . It also selectively inhibits effector caspases 2, 3, 6, and 7 . These enzymes play crucial roles in various biological processes, including protein degradation and apoptosis.
Mode of Action
This compound acts as an irreversible inhibitor of its target enzymes . It forms a covalent bond with the active site of the enzyme, rendering it inactive . This compound has been shown to block the production of IL1-α, IL1-β, and TNF-α induced by LPS in macrophages by inhibiting NF-κB pathways .
Biochemical Pathways
The inhibition of cysteine proteases and effector caspases by this compound affects several biochemical pathways. It blocks the production of pro-inflammatory cytokines like IL1-α, IL1-β, and TNF-α, thereby inhibiting the NF-κB pathway . This leads to a decrease in inflammation and can modulate immune responses .
Result of Action
The inhibition of cysteine proteases and effector caspases by this compound can lead to various cellular effects. It has been shown to inhibit human T cell proliferation in vitro and modulate host response to pneumococcal infection in vivo . Moreover, it can induce apoptosis and necrosis .
Biochemical Analysis
Biochemical Properties
Z-Phe-DL-Ala-fluoromethylketone interacts with various enzymes and proteins. It inhibits cysteine proteases, including cathepsins B, L, and S, cruzain, and papain . It also selectively inhibits effector caspases 2, 3, 6, and 7 . These interactions are crucial for its role in biochemical reactions.
Cellular Effects
Z-Phe-DL-Ala-fluoromethylketone has significant effects on various types of cells and cellular processes. It has been shown to block the production of IL1-α, IL1-β, and TNF-α induced by LPS in macrophages by inhibiting NF-κB pathways . It also inhibits human T cell proliferation in vitro .
Molecular Mechanism
Z-Phe-DL-Ala-fluoromethylketone exerts its effects at the molecular level through several mechanisms. It binds tightly to the active site of the enzyme cathepsin B, forming a covalent bond that irreversibly blocks its proteolytic activity . It also inhibits the processing of caspase-8 and caspase-3 to their respective subunits in resting T cells stimulated through the Ag receptor .
Temporal Effects in Laboratory Settings
The effects of Z-Phe-DL-Ala-fluoromethylketone change over time in laboratory settings. It has been shown to prevent cells from entering and leaving the cell cycle
Dosage Effects in Animal Models
In animal models, the effects of Z-Phe-DL-Ala-fluoromethylketone vary with different dosages. For instance, it has been shown to significantly increase pneumococcal growth in both lungs and blood, compared with controls, in a mouse model of intranasal pneumococcal infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-FA-FMK involves the reaction of benzyloxycarbonyl-phenylalanine (Z-Phe) with DL-alanine (DL-Ala) and fluoromethyl ketone. The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is usually stored in a desiccated form at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Z-FA-FMK primarily undergoes substitution reactions due to the presence of the fluoromethyl ketone group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
Chemistry: Z-FA-FMK is used as a tool to study the activity of cysteine proteases and their role in various biochemical processes .
Biology: In biological research, this compound is employed to investigate the mechanisms of apoptosis and the role of proteases in cell death .
Medicine: this compound has potential therapeutic applications in the treatment of diseases involving excessive protease activity, such as rheumatoid arthritis .
Industry: In the industrial sector, this compound is used in the development of protease inhibitors for various applications, including pharmaceuticals and biotechnology .
Comparison with Similar Compounds
Z-Val-Ala-Asp-fluoromethylketone: Another fluoromethyl ketone-based inhibitor that targets caspases.
Z-Leu-Leu-Leu-fluoromethylketone: A similar compound that inhibits proteasome activity.
Z-Ile-Glu-Thr-Asp-fluoromethylketone: Targets initiator caspases such as caspase-8 and -10.
Uniqueness: Z-FA-FMK is unique in its selective inhibition of effector caspases-2, -3, -6, and -7, while not affecting initiator caspases-8 and -10 . This selectivity makes it a valuable tool for studying specific pathways in apoptosis and protease activity .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVEBPEZMSPHB-PKHIMPSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
Record name | Z-FA-FMK | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336087 | |
Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197855-65-5 | |
Record name | MDL-201053, (DL-alanine)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197855655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDL-201053, (DL-ALANINE)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34O3P3306Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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